molecular formula C13H16BrNO3 B2606265 tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1220039-59-7

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B2606265
CAS No.: 1220039-59-7
M. Wt: 314.179
InChI Key: YTHGOQVVMDXWCZ-UHFFFAOYSA-N
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Description

“tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is a chemical compound that has been studied for its potential applications in various fields . It is a type of 1,4-benzoxazine, a class of compounds that have attracted interest due to their synthetic and biological applications . These applications include antibacterial, anticancer, antithrombotic, anticonvulsant activities, and more .


Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which includes “this compound”, was achieved via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H NMR, 13C NMR, and mass spectra . The 1H NMR spectrum showed signals at 7.77 (s, 2H), 7.53 (s, 1H), 7.25–7.19 (m, 2H), 7.14 (d, J = 8.5 Hz, 1H), 6.82 (s, 1H), 5.13 (s, 2H), 4.75 (s, 2H). The 13C NMR spectrum showed signals at 170.7, 165.7, 162.3, 147.6, 135.7, 133.6, 133.1, 130.8, 127.2, 124.9 121.9, 120.5, 119.6, 97.9, 67.8, 47.7 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . This reaction was used to create a series of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .

Scientific Research Applications

Anionic Cascade Recyclization

The compound is utilized in anionic cascade recyclization reactions, where it undergoes transformations to form tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates under specific conditions, showcasing its versatility in organic synthesis (Ivanov, 2020).

Structural Analysis and Hydrogen Bonding

Investigations into the structural characteristics of related benzo[d]oxazine derivatives have revealed insights into their hydrogen bonding patterns and crystal structures. This research helps in understanding the molecular arrangements and potential applications in material science (Castillo et al., 2009).

Palladium-catalysed Carbonylation

The compound is also involved in palladium-catalyzed carbonylation reactions, demonstrating its utility in forming various chemical structures, which could serve as valuable pharmaceutical intermediates (Ács et al., 2006).

Synthesis of Amino- and Sulfanyl-Derivatives

Research on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, utilizing bromobenzoquinazolinones as starting materials, underscores the compound's role in generating molecules with potential biological activities (Nowak et al., 2015).

Properties

IUPAC Name

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHGOQVVMDXWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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